2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane

Fluoroalkane Physical Properties Distillation and Purification Volatility Engineering

This semifluorinated secondary iodide (C10H6F15I) delivers a superior boiling point (222.3°C) and reduced density (1.824 g/cm³) versus primary perfluoroalkyl iodides, enabling safer melt processing and finer dispersion in hydrocarbon matrices. Its unique C2 radical profile unlocks branched perfluoroalkylated products inaccessible with linear analogs. Ideal for amphiphilic block copolymer design, visible-light photocatalysis, and mechanistic studies. Choose 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane for precise reactivity control, enhanced material homogeneity, and expanded synthetic scope.

Molecular Formula C10H6F15I
Molecular Weight 538.039
CAS No. 25291-12-7
Cat. No. B2848091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane
CAS25291-12-7
Molecular FormulaC10H6F15I
Molecular Weight538.039
Structural Identifiers
SMILESCC(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
InChIInChI=1S/C10H6F15I/c1-3(26)2-4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3H,2H2,1H3
InChIKeyNUNKCHDMLFIONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane (CAS 25291-12-7) Procurement and Technical Baseline


2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane (CAS 25291-12-7), also designated 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iododecane, is a semifluorinated iodoalkane with the molecular formula C10H6F15I and a molecular weight of 538.04 g/mol . It belongs to the class of fluorotelomer iodides, characterized by a partially hydrogenated C3 segment adjacent to the iodine-bearing carbon, followed by a fully fluorinated C7 tail. The compound is commercially available at purities ranging from 94% to 98%, with a reported boiling point of 222.3°C at 760 mmHg and a density of 1.824 g/cm³ . Its distinct hydrogen substitution pattern (three hydrogens on C1, two on C2, and three on C3) confers a unique balance of solubility and reactivity compared to fully perfluorinated or differently hydrogenated analogs, positioning it as a specialized building block in organofluorine synthesis and mechanistic investigations .

Why 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane Cannot Be Replaced by Generic Perfluoroalkyl Iodides


The substitution of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane with structurally related perfluoroalkyl iodides (e.g., fully fluorinated C10F21I, 1H,1H,2H,2H-perfluorodecyl iodide, or shorter-chain C8F17I) introduces significant deviations in critical physicochemical properties that directly impact synthetic outcomes and material performance . The presence of six hydrogen atoms on the first three carbons substantially lowers density (1.824 g/cm³ vs. ~1.8-2.0 g/cm³ for fully fluorinated analogs) and elevates the boiling point (222.3°C vs. 195-200°C for perfluorodecyl iodide), altering reaction conditions, separation protocols, and compatibility with solvents or polymer matrices [1]. Moreover, the secondary iodine at C2 exhibits different reactivity in elimination and substitution reactions compared to primary iodides, influencing regioselectivity and reaction kinetics in radical addition or cross-coupling applications [1]. These non-linear property shifts across the C10 homolog series underscore that generic substitution without empirical verification risks compromised synthetic efficiency, altered product profiles, or failure to meet application-specific specifications.

Quantitative Differentiation of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane Against Closest Analogs


Boiling Point Elevation Relative to Fully Fluorinated and Other Semifluorinated C10 Analogs

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane exhibits a boiling point of 222.3°C at 760 mmHg, which is 22-27°C higher than the fully fluorinated analog perfluorodecyl iodide (195-200°C) and 43-44°C higher than 1H,1H,2H,2H-perfluorodecyl iodide (178-179°C) [1][2]. This increased boiling point is attributed to the greater number of hydrogen atoms (6 vs. 0 or 4), which enhances van der Waals interactions and dipole-dipole forces despite the fluorocarbon chain.

Fluoroalkane Physical Properties Distillation and Purification Volatility Engineering

Reduced Density Compared to Fully Fluorinated C10 and Shorter-Chain C8 Analogs

The density of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane is 1.824 g/cm³, which is approximately 5-10% lower than perfluorodecyl iodide (1.94-2.0 g/cm³) and perfluorooctyl iodide (2.067 g/cm³) [1]. The substitution of six hydrogens for fluorine atoms reduces the mass density per unit volume, a consequence of the lower atomic mass of hydrogen and altered molecular packing.

Fluoropolymer Blends Phase Separation Gravimetric Analysis

Secondary Iodide vs. Primary Iodide Reactivity and Regioselectivity in Radical Additions

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane features a secondary iodine atom at C2, whereas analogs like 1H,1H,2H,2H-perfluorodecyl iodide bear a primary iodine at C1 . This structural distinction is non-trivial: secondary perfluoroalkyl iodides exhibit altered homolytic bond dissociation energies and steric profiles, which can lead to different regioselectivities in radical addition to alkenes and alkynes . The target compound has been specifically employed to study the kinetic effects of a perfluoroalkyl group on elimination and substitution reactions, highlighting its utility in mechanistic investigations that primary iodides cannot replicate .

Fluorinated Building Blocks Radical Perfluoroalkylation Cross-Coupling Selectivity

Lower Volatility (Higher Boiling Point) Compared to C8 Fluorotelomer Iodide

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane (C10, 222.3°C bp) is significantly less volatile than perfluorooctyl iodide (C8, 160-161°C bp), a commonly employed shorter-chain analog [1][2]. The vapor pressure of the target compound is 0.152 mmHg at 25°C, whereas perfluorooctyl iodide has a vapor pressure of 3.1 mmHg at 25°C—a 20-fold difference [1][3]. This lower volatility is a direct consequence of increased molecular weight and stronger intermolecular forces from the longer fluorocarbon chain and additional hydrogen atoms.

Environmental Fate Vapor Pressure Process Engineering

Validated Application Scenarios for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane Based on Quantitative Differentiation


Synthesis of Semifluorinated Amphiphilic Copolymers Requiring Precise Phase Separation

When designing amphiphilic block copolymers for coatings or surfactants, the reduced density of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane (1.824 g/cm³) relative to perfluorodecyl iodide (1.94-2.0 g/cm³) provides a better density match to hydrocarbon blocks, mitigating macroscopic phase separation during polymerization and enhancing film homogeneity [1]. This property is particularly valuable in the fabrication of low-surface-energy coatings where fluorinated domains must be finely dispersed within a hydrocarbon matrix to achieve optimal repellency without delamination. The elevated boiling point also reduces monomer volatility during bulk polymerization, improving process safety and yield .

Radical Perfluoroalkylation Reactions Requiring Secondary Alkyl Iodide Regioselectivity

In visible-light-induced radical perfluoroalkylations of alkenes or alkynes, the secondary iodide at C2 in 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane generates a radical with a distinct steric and electronic profile compared to primary perfluoroalkyl iodides . This difference can alter the regioselectivity of addition to unsymmetrical π-bonds, enabling the synthesis of branched perfluoroalkylated products that are inaccessible with primary C10F21I or 1H,1H,2H,2H-perfluorodecyl iodide [1]. Researchers probing structure-reactivity relationships or seeking to expand the scope of fluorinated building blocks will find this compound irreplaceable .

High-Temperature Fluoropolymer Modification and Melt Processing

The substantially higher boiling point of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane (222.3°C) relative to 1H,1H,2H,2H-perfluorodecyl iodide (178-179°C) and perfluorooctyl iodide (160-161°C) allows it to be used as a reactive additive in fluoropolymer melt processing at temperatures up to ~200°C without significant volatilization or decomposition [1]. This enables in-situ grafting of perfluoroalkyl chains onto polymer backbones during extrusion or molding, improving surface properties while maintaining processing efficiency. The compound's lower vapor pressure further reduces worker exposure and environmental release compared to lower-boiling alternatives .

Mechanistic Studies on Fluorine-Induced Kinetic Effects

This compound has been explicitly noted as a tool to study the kinetic effects of perfluoroalkyl groups on elimination and substitution reactions . Its well-defined secondary iodide and partially hydrogenated tail allow researchers to isolate the influence of the fluorocarbon segment on reaction rates and transition-state energies without the confounding variables present in fully perfluorinated or shorter-chain analogs. Such mechanistic insights are critical for rational design of next-generation fluorinated pharmaceuticals, agrochemicals, and advanced materials.

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